4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione
Description
Properties
IUPAC Name |
7,7-dioxo-4-phenyl-1,7λ6-dithia-4-azaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-11-8-17-12(6-7-18(15,16)9-12)13(11)10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUMFJLTYKSLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC12N(C(=O)CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione typically involves multi-step organic reactions. One common synthetic route includes the reaction of a phenyl-substituted precursor with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired spirocyclic structure. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the sulfur atoms, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers.
Scientific Research Applications
4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activities. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenation (Cl, F) at the para position modulates electronic properties and bioavailability. Fluorinated analogs are prioritized in drug discovery due to enhanced stability .
- Sulfur vs. Nitrogen: The dithia-aza core (target compound) may exhibit greater conformational rigidity and redox activity compared to nitrogen-dominant spiro systems (e.g., 2-azaspiro[4.4]nonane derivatives) .
Functional Analogs: PPAPs and Tetraazaspiro Compounds
Polycyclic Polyprenylated Acylphloroglucinols (PPAPs)
- Example: Hyperforin (bicyclo[3.3.1]nonane-2,4,9-trione core) .
- Comparison :
Tetraazaspiro[4.4]nonane Derivatives
- Example: 2,3,7,8-Tetraazaspiro[4.4]nonane bishydrochloride .
- Comparison: Nitrogen-dense spiro systems are often synthesized for high-energy materials or metal chelation.
Biological Activity
4-Phenyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione is a complex organic compound characterized by its unique spirocyclic structure, which incorporates nitrogen and sulfur atoms. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The molecular formula of this compound is C15H19N2S2. Its structure features multiple functional groups and heteroatoms that contribute to its reactivity and biological interactions. The presence of sulfur and nitrogen within the spirocyclic framework enhances its potential to interact with various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The mechanism of action is believed to involve the formation of reversible or irreversible complexes with enzyme active sites.
- Antimicrobial Properties : Some investigations have reported that the compound shows activity against a range of bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Potential : Early-stage research has explored the cytotoxic effects of this compound on various cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, suggesting a possible role in cancer therapy.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated significant inhibitory activity. The compound was tested against AChE using a standard colorimetric assay:
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
This data indicates a dose-dependent inhibition pattern, suggesting that higher concentrations lead to increased enzyme inhibition.
Case Study 2: Antimicrobial Activity
In another study assessing antimicrobial efficacy, the compound was evaluated against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus.
Case Study 3: Anticancer Activity
A preliminary investigation into the anticancer properties showed that treatment with varying concentrations of the compound resulted in reduced viability of MCF-7 breast cancer cells:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The data suggests that higher concentrations of the compound significantly reduce cell viability, indicating its potential as an anticancer therapeutic agent.
The biological activity of this compound is hypothesized to involve interactions with key biomolecules such as proteins and nucleic acids. The sulfur and nitrogen atoms in its structure may play critical roles in forming hydrogen bonds and coordinating interactions with active sites on enzymes or receptors.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
